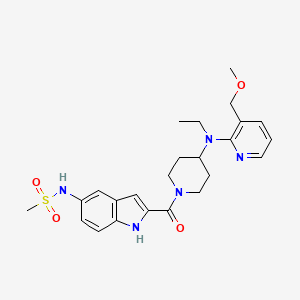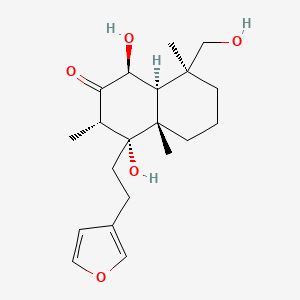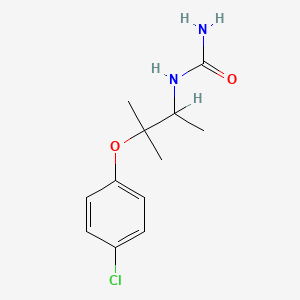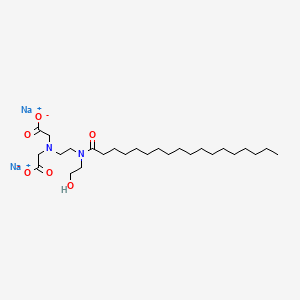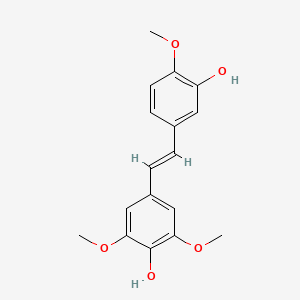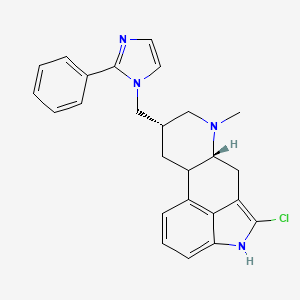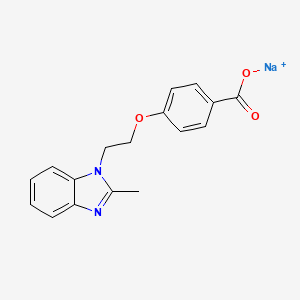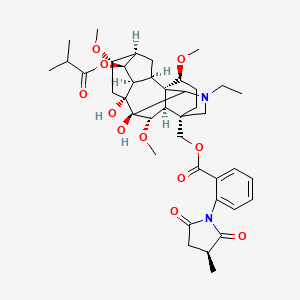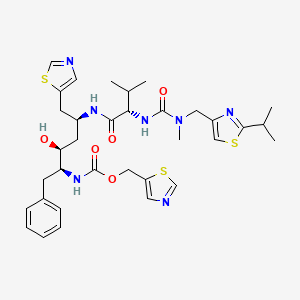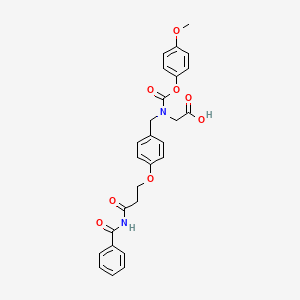
Muraglitazar metabolite M9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muraglitazar metabolite M9 is a derivative of Muraglitazar, a dual activator of peroxisome proliferator-activated receptors alpha and gamma. Muraglitazar is primarily investigated for its potential in treating type 2 diabetes due to its glucose- and lipid-lowering effects. Metabolite M9 is one of the oxidative metabolites formed during the metabolism of Muraglitazar in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Muraglitazar metabolite M9 involves microbial bioreactors using strains such as Cunninghamella elegans and Saccharopolyspora hirsuta. These strains produce metabolites that mimic human oxidative metabolites. The process involves incubating Muraglitazar with these microbial strains under controlled conditions, followed by isolation and purification using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily studied in research settings. the use of microbial bioreactors and advanced chromatographic techniques suggests a scalable approach for producing this metabolite in larger quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Muraglitazar metabolite M9 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Hydroxylation: Addition of hydroxyl groups.
O-demethylation: Removal of methyl groups from oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes.
Microbial strains: Cunninghamella elegans and Saccharopolyspora hirsuta.
Solvents: Methanol, ethyl acetate, and tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated derivatives of Muraglitazar, with this compound being one of the prominent oxidative metabolites .
Scientific Research Applications
Muraglitazar metabolite M9 has several scientific research applications:
Chemistry: Used to study the metabolic pathways and structural elucidation of drug metabolites.
Biology: Helps in understanding the biological activity and toxicity of drug metabolites.
Medicine: Investigated for its potential effects and safety profile in the treatment of type 2 diabetes.
Industry: Utilized in the development of analytical methods for drug metabolism studies
Mechanism of Action
Muraglitazar metabolite M9 exerts its effects through the activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating glucose and lipid metabolism. The metabolite interacts with these receptors, modulating the expression of genes involved in glucose and lipid homeostasis .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazar: Another dual activator of peroxisome proliferator-activated receptors alpha and gamma.
Pioglitazone: A selective activator of peroxisome proliferator-activated receptor gamma.
Troglitazone: A thiazolidinedione class drug with similar receptor activation properties.
Uniqueness
Muraglitazar metabolite M9 is unique due to its specific oxidative modifications, which provide insights into the metabolic fate of Muraglitazar. Its dual receptor activation profile distinguishes it from other compounds that may selectively activate only one type of receptor .
Properties
CAS No. |
875430-22-1 |
|---|---|
Molecular Formula |
C27H26N2O8 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[[4-(3-benzamido-3-oxopropoxy)phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C27H26N2O8/c1-35-21-11-13-23(14-12-21)37-27(34)29(18-25(31)32)17-19-7-9-22(10-8-19)36-16-15-24(30)28-26(33)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,31,32)(H,28,30,33) |
InChI Key |
BCPYRWFJFPXIAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCCC(=O)NC(=O)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


